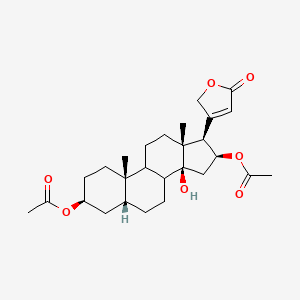

Gitoxigenin 3,16-diacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5996-03-2 |

|---|---|

Molecular Formula |

C27H38O7 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

[(3S,5R,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)24(17-11-23(30)32-14-17)22(34-16(2)29)13-27(21,26)31/h11,18-22,24,31H,5-10,12-14H2,1-4H3/t18-,19+,20?,21?,22+,24+,25+,26-,27+/m1/s1 |

InChI Key |

ANNNOIZFDGPVNC-UZGQUCAOSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC(=O)C)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Gitoxigenin 3,16 Diacetate Precursors

Biosynthetic Pathways of Cardenolides in Digitalis Species

The biosynthesis of cardenolides, including the precursors to gitoxigenin (B107731), originates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental building blocks of all isoprenoids. The initial steps involve the conversion of cholesterol and other phytosterols (B1254722) into pregnenolone (B344588). researchgate.netnih.gov This conversion is a critical and rate-limiting step in the pathway.

The proposed biosynthetic pathway for cardenolide formation in Digitalis begins with cholesterol, which is converted through a series of intermediates to the cardenolide aglycone, digitoxigenin (B1670572). researchgate.net This pathway involves several key enzymatic steps, including hydroxylation, isomerization, and reduction reactions. The gitoxigenin backbone is formed through similar transformations, with specific hydroxylations distinguishing it from other cardenolides like digitoxigenin and digoxigenin.

Enzymatic Transformations in Gitoxigenin Precursor Pathways

The enzymatic journey from sterols to cardenolide aglycones is orchestrated by a suite of specialized enzymes. A key initial step is the side-chain cleavage of cholesterol or phytosterols to yield pregnenolone, a reaction catalyzed by a cytochrome P450 sterol side chain cleaving enzyme (P450scc). nih.govnih.govresearchgate.netnih.gov This enzyme belongs to the CYP87A family and can act on both cholesterol and campesterol. nih.govnih.gov

Following the formation of pregnenolone, a series of modifications occur. Two well-characterized enzymes in this pathway are 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone-5β-reductase (P5βR). nih.govoup.com 3βHSD is involved in the conversion of pregnenolone to progesterone (B1679170), while P5βR catalyzes the reduction of progesterone to 5β-pregnanedione, a crucial step that determines the stereochemistry of the cardenolide backbone. The pathway then proceeds through further hydroxylations at various positions on the steroid nucleus to form the specific cardenolide aglycone, such as gitoxigenin. researchgate.net

Key Enzymes in the Cardenolide Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Cytochrome P450 Sterol Side Chain Cleaving Enzyme | P450scc (CYP87A) | Catalyzes the conversion of cholesterol and phytosterols to pregnenolone. | nih.govnih.gov |

| 3β-hydroxysteroid dehydrogenase | 3βHSD | Involved in the conversion of pregnenolone to progesterone. | nih.govoup.com |

| Progesterone-5β-reductase | P5βR | Catalyzes the reduction of progesterone to 5β-pregnanedione. | nih.govoup.com |

| Steroid 14β-hydroxylase | S14βH | Introduces a hydroxyl group at the C14 position. | researchgate.net |

Role of Glycosyltransferases and Sugar Donors in Cardenolide Biosynthesis

Once the gitoxigenin aglycone is synthesized, it undergoes glycosylation, a process where sugar moieties are attached to the steroid core. This crucial step is mediated by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the aglycone. nih.gov In Digitalis lanata, a specific UDP-glucose:digitoxin (B75463) 16'-O-glucosyltransferase has been identified, which utilizes UDP-glucose as the glucosyl donor. nih.gov

The sugar chains attached to the aglycone can vary in length and composition, contributing to the vast diversity of cardenolides found in nature. These sugar modifications significantly impact the pharmacological properties of the cardiac glycosides. The glycosylation process is highly specific, with different UGTs recognizing specific aglycones and sugar donors. nih.gov

Influence of Biological and Environmental Factors on Precursor Production

The production of gitoxigenin precursors in Digitalis species is not static but is influenced by a variety of internal and external factors. These include the developmental stage of the plant, seasonal variations, and exposure to environmental stressors.

Oxidative Stress and Cardenolide Production in Plants

Plants often respond to environmental challenges, such as pathogen attack, wounding, or exposure to certain chemicals, by initiating a defense response that includes the production of secondary metabolites. This response is often associated with an increase in reactive oxygen species (ROS), leading to oxidative stress.

Studies have shown a correlation between oxidative stress and increased cardenolide accumulation. researchgate.net Elicitors, which are molecules that trigger defense responses in plants, can induce oxidative stress, characterized by the accumulation of hydrogen peroxide and malondialdehyde, a marker of lipid peroxidation. researchgate.net This induced stress state appears to upregulate the biosynthetic pathways leading to cardenolide production. For instance, treatments with methyl jasmonate, sorbitol, and potassium chloride have been shown to significantly increase the levels of lanatosides in Digitalis lanata. oup.comresearchgate.netnih.gov

Biotechnological Approaches for Enhanced Precursor Synthesis

The medicinal importance of cardiac glycosides has driven research into biotechnological methods to enhance their production, offering an alternative to the reliance on field-grown plants.

Plant Cell Culture Systems for Cardenolide Production

Plant cell and tissue culture techniques provide a controlled environment for the production of secondary metabolites. Shoot cultures of Digitalis purpurea have been successfully used to produce cardiotonic glycosides. researchgate.netnih.gov These in vitro systems allow for the manipulation of culture conditions and the application of various strategies to boost the synthesis of desired compounds.

One effective strategy is the use of elicitors, which can be of biotic (e.g., fungal extracts, chitosan) or abiotic (e.g., salts, heavy metals) origin. researchgate.net For example, the addition of progesterone, a precursor in the cardenolide pathway, to shoot cultures of D. purpurea led to a significant enhancement in digitoxin and digoxin (B3395198) accumulation. researchgate.netnih.gov Similarly, the application of abiotic elicitors like KCl has been shown to increase digitoxin production in Digitalis lanata cell suspension cultures. ekb.eg

Effects of Precursors and Elicitors on Cardenolide Production in Digitalis purpurea Shoot Cultures

| Treatment | Concentration | Fold Increase in Digitoxin | Fold Increase in Digoxin | Reference |

|---|---|---|---|---|

| Progesterone | 200 mg/L | 9.1 | 11.9 | researchgate.netnih.gov |

| Progesterone | 300 mg/L | 9.1 | 11.9 | researchgate.netnih.gov |

| KCl | Not specified | Effective for production | Effective for production | nih.gov |

Furthermore, feeding cultures with direct precursors of cardenolides has proven to be an effective strategy. The addition of digitoxigenin at a concentration of 0.5 mg/L to the culture medium of Digitalis purpurea resulted in a significant increase in the production of gitoxin (B194528), digitoxin, and digoxin. uomustansiriyah.edu.iq

Genetic Engineering Strategies for Metabolic Pathway Modulation in Digitalis

The biosynthesis of cardiac glycosides, including the precursors to Gitoxigenin 3,16-diacetate, in Digitalis species involves a complex metabolic pathway. Genetic engineering offers promising strategies to modulate this pathway to enhance the production of desired cardenolides or to alter the profile of synthesized compounds. These strategies primarily focus on the manipulation of key enzymatic steps through the introduction of foreign genes or the silencing of endogenous genes. A common method for genetic transformation in Digitalis is the use of Agrobacterium tumefaciens, a bacterium capable of transferring a segment of its DNA into the plant genome.

One of the key targets for metabolic engineering in the cardenolide pathway is the enzyme 3-hydroxy-3-methylglutaryl CoA reductase (HMGR). This enzyme plays a crucial role in the mevalonate (MVA) pathway, which is responsible for the synthesis of isoprenoid precursors that are the building blocks of steroids, including cardenolides. Research has shown that the overexpression of the catalytic domain of the Arabidopsis thaliana HMGR gene (HMG1) in Digitalis minor leads to a significant increase in the production of both phytosterols and cardenolides. This indicates that the activity of HMGR is a rate-limiting step in the biosynthesis of these compounds. The transgenic D. minor plants, while morphologically similar to their wild-type counterparts, exhibited enhanced production of these metabolites in both in vitro and greenhouse conditions.

Another critical enzyme in the cardenolide biosynthetic pathway is progesterone 5β-reductase (P5βR). This enzyme is responsible for the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, a crucial step that determines the 5β-configuration characteristic of cardenolides. The modulation of the genes encoding P5βR has been a significant focus of genetic engineering efforts. In Digitalis lanata, two genes encoding this enzyme, DlP5βR1 and DlP5βR2, have been identified. To investigate their role in cardenolide formation, RNA interference (RNAi) technology has been employed to downregulate the expression of these genes.

| Transgenic Line | Target Gene | Cardenolide | Reduction in Content (%) |

|---|---|---|---|

| DlP5βR1-RNAi | DlP5βR1 | Digitoxigenin derivatives | Significant Decrease |

| DlP5βR2-RNAi | DlP5βR2 | Digitoxigenin derivatives | Significant Decrease |

| DlP5βR1-RNAi | DlP5βR1 | Digoxigenin derivatives | Significant Decrease |

| DlP5βR2-RNAi | DlP5βR2 | Digoxigenin derivatives | Significant Decrease |

Table 2: Impact of Overexpressing a Truncated HMGR Gene on Cardenolide Production in Digitalis minor

This table illustrates the increase in cardenolide levels in transgenic Digitalis minor plants that express the catalytic domain of Arabidopsis thaliana 3-hydroxy-3-methylglutaryl CoA reductase (HMGR). The data is based on research demonstrating the enhancement of the cardenolide pathway through genetic engineering.

| Transgenic Line | Expressed Gene | Metabolite Class | Observed Effect |

|---|---|---|---|

| D. minor HMG1S | A. thaliana HMG1 (catalytic domain) | Cardenolides | Increased Production |

| D. minor HMG1S | A. thaliana HMG1 (catalytic domain) | Phytosterols | Increased Production |

Chemical Synthesis and Derivatization of Gitoxigenin 3,16 Diacetate and Its Analogs

Synthetic Methodologies for Gitoxigenin (B107731) 3,16-Diacetate

The synthesis of Gitoxigenin 3,16-diacetate from its parent compound, gitoxigenin, is primarily achieved through direct acetylation. This process involves the esterification of the hydroxyl groups at the C3 and C16 positions.

The conversion of gitoxigenin to its diacetate form is a standard esterification reaction. A widely used and effective method involves the use of acetic anhydride (B1165640) as the acetylating agent with pyridine (B92270) serving as both a solvent and a basic catalyst. nih.govresearchgate.netsigmaaldrich.com Pyridine facilitates the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct formed during the reaction. sigmaaldrich.com

The general procedure involves dissolving the gitoxigenin starting material in anhydrous pyridine. nih.gov Acetic anhydride is then added to the solution, typically in excess to ensure complete acetylation of both the C3 and C16 hydroxyl groups. researchgate.net The reaction is often initiated at a reduced temperature (e.g., 0°C) before being allowed to proceed at room temperature. nih.gov The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) until the starting material is fully consumed. researchgate.net

Upon completion, the reaction is quenched, often by the addition of methanol (B129727). The subsequent work-up involves removing the pyridine, usually by co-evaporation with a solvent like toluene. The residue is then redissolved in an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) and washed successively with dilute acid (e.g., 1 M HCl) to remove any remaining pyridine, water, saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine. nih.gov

Table 1: Typical Protocol for Acetylation of Gitoxigenin

| Step | Procedure | Reagents/Solvents | Purpose |

| 1. Dissolution | Dissolve gitoxigenin in the solvent under an inert atmosphere (e.g., Argon). | Dry Pyridine | To create a homogenous reaction medium. |

| 2. Acetylation | Add the acetylating agent to the solution, often at 0°C, then stir at room temperature. | Acetic Anhydride | To introduce acetyl groups onto the hydroxyl functions. |

| 3. Monitoring | Track the disappearance of the starting material. | Thin-Layer Chromatography (TLC) | To determine reaction completion. |

| 4. Quenching | Add a reagent to consume excess acetic anhydride. | Dry Methanol | To stop the reaction. |

| 5. Work-up | Perform a series of extraction and washing steps. | Toluene, Dichloromethane, 1 M HCl, Sat. aq. NaHCO₃, Brine | To remove byproducts and purify the crude product. |

| 6. Drying | Remove residual water from the organic phase. | Na₂SO₄ or MgSO₄ | To prepare the solution for solvent evaporation. |

| 7. Concentration | Remove the solvent to obtain the crude product. | Rotary Evaporator | To isolate the non-volatile product. |

Following the synthesis and initial work-up, the crude this compound requires purification to remove any unreacted starting materials, mono-acetylated intermediates, and other impurities.

Chromatography: Silica (B1680970) gel column chromatography is a standard and highly effective method for the purification of acetylated cardenolides. nih.govresearchgate.net The crude product is loaded onto a silica gel column, and a solvent system (eluent) of appropriate polarity is used to separate the components. The polarity of the eluent is optimized to achieve a clear separation between the desired diacetate product and other compounds. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Crystallization: After chromatographic purification, crystallization can be employed to obtain a highly pure, crystalline solid. This process relies on the principle of differential solubility of the compound in a given solvent or solvent mixture at varying temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. scielo.br The purified compound is dissolved in a minimal amount of the hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. The resulting crystals are then isolated by filtration. scielo.br

Structural Modifications and Analog Synthesis

Beyond the simple diacetate, the gitoxigenin scaffold allows for a range of structural modifications to generate a library of analogs for structure-activity relationship studies.

Research has explored the synthesis of various ester derivatives at the C16 position of gitoxigenin to investigate their biological activity. nih.govacs.org A series of C16-β-formates, acetates, and methoxycarbonates have been successfully synthesized. nih.gov The synthesis of these analogs generally follows standard esterification procedures, using the appropriate acylating or carboxylating agent. For instance, formates can be prepared using formic acid-based protocols, while methoxycarbonates can be synthesized using methyl chloroformate. These modifications have been shown to significantly influence the compound's inhibitory activity on Na+,K+-ATPase. nih.gov

Table 2: Synthesized C16 Ester Derivatives of Gitoxigenin

| Derivative Type | C16 Substituent | General Synthetic Precursor |

| Acetate | -OCOCH₃ | Acetic Anhydride / Acetyl Chloride |

| Formate | -OCHO | Formic Acid / Formylating Agent |

| Methoxycarbonate | -OCOOCH₃ | Methyl Chloroformate |

In addition to the 3,16-diacetate, variants with different acetylation patterns have been synthesized to understand the role of each hydroxyl group. nih.gov This includes the selective acetylation of either the C3 or C16 hydroxyl group. For instance, 3-β-acetates have been prepared. nih.gov Achieving selective acetylation often requires the use of protecting group strategies or carefully controlled reaction conditions that exploit the differential reactivity of the hydroxyl groups. The C16 hydroxyl group's reactivity can be influenced by intramolecular hydrogen bonding with the C14 hydroxyl group, potentially making it more nucleophilic than the C3 hydroxyl under certain conditions. nih.gov This allows for the synthesis of mono-acetylated derivatives and other combinations of esters at the C3 and C16 positions. nih.gov

Glycosylation is a crucial modification in natural cardenolides, significantly impacting their pharmacological properties. Modern synthetic strategies have been developed to attach sugar moieties to cardenolide aglycones like gitoxigenin, a process known as glycosylation.

Koenigs-Knorr Reaction: This is a classical method for forming glycosidic bonds. It involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the aglycone) in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate. nih.govwikipedia.orgnih.gov This method allows for the synthesis of O-glycosides at the C3 position of the cardenolide. The stereochemical outcome of the reaction can often be controlled by the choice of protecting groups on the sugar donor. wikipedia.org

Neoglycosylation: More recent methods, termed neoglycosylation, offer chemoselective ways to form glycosidic linkages under mild conditions, often using unprotected sugars. nih.govpnas.org One such approach involves the reaction between a reducing sugar and a secondary alkoxylamine-containing aglycon. nih.govpnas.orgresearchgate.net This method avoids the need for extensive protection-deprotection steps. To apply this to a cardenolide like gitoxigenin, the aglycone would first be chemically modified to introduce a reactive secondary alkoxylamine handle, typically at the C3 position. This modified aglycone can then be reacted with a diverse library of unprotected reducing sugars to generate a range of novel neoglycosides. nih.govpnas.org

Chemical Transformations of the Cardenolide Lactone Ring

The cardenolide structure is defined by a steroidal nucleus with an α,β-unsaturated γ-lactone (or butenolide) ring attached at the C-17 position. uomus.edu.iq This unsaturated five-membered lactone ring is a critical pharmacophore, essential for the cardiotonic activity of these compounds. thieme-connect.comtandfonline.com Chemical transformations targeting this ring are a significant area of research aimed at modifying the biological activity and creating novel analogs.

The reactivity of the butenolide ring is centered around its double bond and carbonyl group. Synthetic strategies have been developed to modify this moiety. One notable method involves the use of 3-(2-furyl) derivatives of steroids as stable intermediates. These precursors can be selectively oxidized to generate the butenolide ring of natural cardenolides or modified versions. researchgate.net This approach allows for the synthesis of analogs with altered lactone rings, which can be used to probe structure-activity relationships. researchgate.net

Furthermore, replacing the lactone ring with other nitrogen-containing unsaturated heterocycles has been explored. Pharmacological studies of these analogs have shown that while the cardiotonic activity may be weaker than the parent compound, the ratio of therapeutic to toxic effects can be favorable. researchgate.net The selective detection of the unsaturated lactone ring, crucial for analyzing these transformations, can be achieved using specific reagents like the Kedde reagent, which produces a colored product upon reaction. tandfonline.com

Stereoselective Synthesis of Gitoxigenin Derivatives

The stereoselective synthesis of gitoxigenin derivatives is a complex challenge due to the multiple stereocenters in the steroid core and the specific configuration required for biological activity, including the cis-fusion of the C/D rings and the 14β-hydroxy group. thieme-connect.comresearchgate.net Synthetic strategies often begin with more readily available steroid precursors, such as testosterone (B1683101) or 17-oxoandrostane derivatives. researchgate.net

A key challenge is the stereospecific introduction of the C-17 side chain that will become the lactone ring. researchgate.net A successful strategy involves introducing a 17β-cyano group onto a 14β-hydroxy steroid intermediate, which serves as a precursor for the butenolide ring. researchgate.net Another powerful methodology, developed by Wiesner and colleagues, utilizes β-furyl derivatives of the steroid core. These intermediates can be selectively oxidized to form the desired cardenolide lactone ring. researchgate.net

For the synthesis of glycoside derivatives, modern catalytic methods have proven effective. Convergent and stereocontrolled routes, while developed for the closely related digitoxigenin (B1670572), are applicable to gitoxigenin. These routes feature the iterative use of palladium-catalyzed glycosylation reactions to attach sugar moieties with high stereoselectivity. nih.govnih.gov This approach allows for the efficient construction of mono- and polysaccharides attached to the steroid aglycone. nih.govnih.govfigshare.com

| Synthetic Strategy | Key Intermediate | Reaction Type | Primary Application | Reference |

|---|---|---|---|---|

| Wiesner Synthesis | 3-(2-Furyl) Steroid Derivative | Oxidation | Formation of the C-17 butenolide ring | researchgate.net |

| Palladium-Catalyzed Glycosylation | Steroid Aglycone (e.g., Gitoxigenin) and Pyranone | Cross-Coupling | Stereoselective attachment of sugar units | nih.govnih.gov |

| Cyano-Intermediate Route | 14β-hydroxy-17β-cyanoandrostane | Side Chain Elaboration | Stereospecific introduction of the C-17 side chain | researchgate.net |

Enzymatic and Chemical Interconversions

Hydrolytic and Deacetylation Pathways in Biological Systems

In biological systems, ester-containing compounds like this compound are subject to enzymatic hydrolysis. Microbial biotransformation studies serve as a valuable model for understanding these metabolic pathways. Fungi, for instance, possess a diverse array of enzymes capable of performing reactions such as acetylation and deacetylation on steroid substrates. nih.gov

When introduced into a biological system, this compound is expected to undergo sequential deacetylation. Esterase enzymes would hydrolyze the acetate groups at the C-3 and C-16 positions. This process would likely yield mono-acetylated intermediates (Gitoxigenin 3-acetate and Gitoxigenin 16-acetate) before complete hydrolysis to the parent aglycone, gitoxigenin. This type of enzymatic hydrolysis is analogous to the processes observed when primary glycosides in Digitalis plants are converted to secondary glycosides by endogenous enzymes upon harvesting. thieme-connect.com Biotransformation can also lead to other modifications, such as oxygenation at various positions on the steroid core, producing a range of metabolites. nih.gov

Chemical Cleavage and Regeneration of Gitoxigenin from Diacetate Forms

The acetate groups of this compound can be readily removed through standard chemical hydrolysis to regenerate the parent gitoxigenin. This process is fundamental in both the laboratory for synthetic purposes and potentially in industrial settings for the modification of natural products.

Two primary methods are employed for this cleavage:

Acid-Catalyzed Hydrolysis : Treatment with a mineral acid (e.g., HCl) or an organic acid in an aqueous or alcoholic solvent will protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water, thus cleaving the ester bond. A similar acid-catalyzed hydrolysis is used to cleave oleandrin (B1683999) to yield gitoxigenin. nih.gov

Base-Catalyzed Hydrolysis (Saponification) : This involves treating the diacetate with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like methanol or ethanol. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetate group, leading to the formation of gitoxigenin and acetate salts. This method is analogous to the chemical saponification used to modify natural cardiac glycosides. thieme-connect.com

These methods provide efficient and high-yielding pathways to convert the diacetate ester back to its core aglycone, allowing for further derivatization or study.

| Method | Reagents | General Conditions | Products | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | Heating in a protic solvent | Gitoxigenin, Acetic Acid | nih.gov |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous or alcoholic base (e.g., NaOH, KOH) | Room temperature or gentle heating | Gitoxigenin, Acetate Salt | thieme-connect.com |

Molecular and Cellular Mechanisms of Action in Preclinical Research

Modulation of Na+/K+-ATPase Activity

Gitoxigenin (B107731) 3,16-diacetate belongs to the class of cardiotonic steroids, which are well-established inhibitors of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells. The inhibition of this pump by Gitoxigenin 3,16-diacetate is the primary event that triggers a cascade of downstream cellular effects.

Preclinical research into the structure-activity relationships of gitoxigenin derivatives has demonstrated that esterification at the C16 position significantly influences inhibitory activity on Na+/K+-ATPase. A study on a series of gitoxigenin esters revealed that the presence of a 16-beta-acetate group enhances the compound's inhibitory potency. Specifically, a 16-beta-acetate modification was found to increase the Na+/K+-ATPase inhibitory activity by a factor of 9 to 12 compared to the parent gitoxigenin compound. nih.gov In contrast, a 16-beta-formate group increased activity by approximately 30 times, while a 16-beta-methoxycarbonate group decreased activity. nih.gov

Kinetic analyses of closely related cardiac glycosides, such as gitoxin (B194528) and digoxin (B3395198), show that they inhibit Na+/K+-ATPase through an uncompetitive mode of interaction. nih.govresearchgate.net This mechanism involves the inhibitor binding to the enzyme-substrate complex, resulting in a reduction of both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). nih.govresearchgate.net Furthermore, the binding of these inhibitors to the enzyme is suggested to be cooperative, as indicated by Hill coefficients (n) greater than 1. nih.govresearchgate.net

| C16-beta Substituent Group | Relative Increase in Inhibitory Activity | Reference |

|---|---|---|

| Formate | ~30 times | nih.gov |

| Acetate (B1210297) | 9-12 times | nih.gov |

| Methoxycarbonate | Decrease (~33%) | nih.gov |

The inhibition of the Na+/K+-ATPase by this compound directly disrupts the enzyme's function of pumping Na+ ions out of the cell. This leads to an accumulation of intracellular sodium. The resulting increase in the intracellular Na+ concentration alters the gradient for the sodium-calcium (Na+/Ca2+) exchanger, a different membrane protein. nih.gov This exchanger typically uses the electrochemical gradient of Na+ to extrude calcium (Ca2+) from the cell. As the intracellular Na+ level rises, the driving force for this extrusion is reduced, leading to a subsequent increase in the intracellular Ca2+ concentration. nih.gov This elevation of intracellular calcium is a key mechanism behind the cardiotonic effects of this class of compounds. nih.govmdpi.com

Cardiotonic steroids, including this compound, bind to a specific, highly conserved site on the Na+/K+-ATPase. nih.govpnas.orgnih.gov Structural and kinetic studies have shown that these inhibitors bind preferentially to the enzyme when it is in its phosphorylated, outward-facing conformation, known as the E2P state. mdpi.compnas.org This binding effectively locks the enzyme in this state, preventing the conformational changes necessary for ion transport and completing the catalytic cycle. mdpi.com

The binding site is a cavity located on the extracellular side of the alpha-subunit of the enzyme. mdpi.compnas.org X-ray crystallography of Na+/K+-ATPase in complex with various cardiotonic steroids reveals that despite differences in their structures, the steroid core of these molecules occupies virtually the same position within this cavity. pnas.org For related compounds like digoxin, key interactions involve hydrogen bonds between hydroxyl groups on the steroid and specific amino acid residues of the enzyme, such as Thr797, Asp121, and Asn122. nih.govnih.gov Research on gitoxigenin derivatives specifically suggests that the C16 position is important for activity, possibly indicating an interaction with a distinct region or a separate binding site on the enzyme. nih.gov

Cellular Antiproliferative and Cytotoxic Mechanisms in Cancer Research

Beyond their cardiotonic effects, cardiac glycosides have been investigated for their potential as anticancer agents. They have been shown to induce cell death and inhibit proliferation in a variety of malignant cell lines.

This compound, as a member of the cardiac glycoside family, is expected to exhibit pro-apoptotic properties. Numerous studies have demonstrated that related compounds like digitoxin (B75463), digoxin, and oleandrin (B1683999) are potent inducers of apoptosis in cancer cells. us.esnih.goveuropeanreview.org This programmed cell death is a key mechanism of their anticancer activity.

The apoptotic pathway induced by these compounds can involve the intrinsic, or mitochondrial, pathway. For example, treatment of HeLa cells with digitoxin leads to a significant reduction in the expression of the c-MYC proto-oncogene, followed by a loss of c-MYC protein. nih.gov This event is followed by the activation of key executioner enzymes, caspase-3 and caspase-9, which ultimately leads to apoptotic cell death. nih.gov Similarly, digoxin has been shown to induce apoptosis in breast cancer cells, characterized by an increased Bax/Bcl-2 ratio, which is indicative of mitochondrial-dependent apoptosis. europeanreview.org

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Digitoxin | TK-10 (Renal Adenocarcinoma) | Induction of apoptosis | us.es |

| Digitoxin | HeLa (Cervical Cancer) | Activation of caspase-3 and caspase-9 | nih.gov |

| Digoxin | MDA-MB-231 (Breast Cancer) | Induction of apoptosis | europeanreview.org |

| Oleandrin | Prostate Cancer Cells | Induction of apoptosis | us.es |

In addition to inhibiting Na+/K+-ATPase, some cardiac glycosides have been found to interact with other cellular targets, including DNA topoisomerases. Research has shown that digitoxin can act as a DNA topoisomerase II poison. us.es This mechanism is distinct from its effect on the sodium pump.

The study found that digitoxin, at a concentration of 30 nM, induced the formation of DNA-topoisomerase II cleavable complexes at levels comparable to etoposide, a well-known topoisomerase II inhibitor used in chemotherapy. us.es The mechanism involves the stabilization of the ternary complex formed between DNA and the topoisomerase II enzyme. This "poisoning" of the enzyme prevents the re-ligation of double-strand breaks that are transiently created during the enzyme's catalytic cycle, leading to an accumulation of DNA damage and subsequent cell death. us.es

Regulation of Intracellular Signaling Pathways (e.g., NF-κB)

Cardiac glycosides, the class of compounds to which this compound belongs, are recognized for their ability to modulate critical intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target. Although direct studies on this compound are limited, research on related compounds like digitoxin demonstrates potent inhibition of the TNF-α/NF-κB signaling pathway nih.gov. This inhibition is achieved by preventing the tumor necrosis factor (TNF) receptor 1 from recruiting the TNF receptor-associated death domain (TRADD), an essential upstream event for NF-κB activation nih.gov. By blocking this initial step, these compounds can suppress the phosphorylation of key pathway components, including IκB kinase (IKK) and the NF-κB p65 subunit nih.gov. This mechanism effectively halts the inflammatory cascade regulated by NF-κB, which is a central regulator of inflammation and is implicated in various inflammatory diseases and cancers nih.gov. The anti-inflammatory effects of cardiac glycosides are considered a distinct mechanism from their well-known cardiotonic actions nih.gov.

Alterations in Mitochondrial Membrane Potential and Reactive Oxygen Species Generation

The influence of cardiac glycosides extends to mitochondrial function. Preclinical studies on related compounds have shown that they can induce mitochondrial dysfunction nih.gov. A key aspect of this is the alteration of the mitochondrial membrane potential (ΔΨm) and the subsequent generation of reactive oxygen species (ROS) cellmolbiol.orgnih.gov. Mitochondria are a primary source of cellular ROS, and disruptions in the electron transport chain can lead to increased ROS production nih.gov. Excessive ROS can, in turn, damage cellular components and induce apoptosis cellmolbiol.org. The production of ROS within mitochondria is linked to changes in the mitochondrial inner membrane potential cellmolbiol.orgnih.gov. While specific data on this compound is not available, the induction of ROS production is a known mechanism for other cardiac glycosides like digoxin, which contributes to their apoptotic effects nih.govresearchgate.net. This suggests that this compound may similarly impact mitochondrial integrity and redox balance.

Inhibition of Protein Synthesis

A significant mechanism of action for cardiac glycosides is the inhibition of general protein synthesis. This effect is not specific to cancer cells but is observed in various human cell lines nih.gov. The inhibition of protein synthesis is dependent on the compound's primary activity of blocking the Na+/K+-ATPase pump nih.govresearchgate.net. This blockade leads to ionic perturbations, specifically a decrease in intracellular potassium levels, which is linked to the downregulation of short-lived proteins researchgate.net. Studies using digitoxin have shown a strong inhibition of protein synthesis at nanomolar concentrations, which correlates with its cytotoxic effects researchgate.net. This effect becomes apparent within a few hours of treatment researchgate.net. The dependence on Na+/K+-ATPase was confirmed by experiments where the expression of a cardiac glycoside-resistant version of the pump rescued cells from the protein synthesis inhibition nih.gov.

Autophagy Modulation in Cellular Contexts

Cardiac glycosides are also known to be modulators of autophagy, a cellular process for degrading and recycling cellular components. However, their effect can be complex, either inducing or suppressing autophagy depending on the specific compound and cell type nih.gov. For instance, the cardiac glycoside digoxin has been found to induce a protective form of autophagy through the AMPK pathway while simultaneously triggering apoptosis via ROS production nih.govresearchgate.net. The modulation of autophagy by these compounds is often linked to their primary effect on the Na+/K+-ATPase, which can act as a signaling scaffold, influencing pathways like PI3K/Akt/mTOR that regulate autophagy researchgate.net. This dual role in promoting both cell death and survival pathways highlights the intricate cellular responses to this class of molecules.

Antiviral Mechanisms of Action

Recent research has highlighted the potential of cardiac glycosides as broad-spectrum antiviral agents nih.gov. Their mechanisms are often host-directed, targeting cellular proteins and pathways that viruses rely on for replication, which can reduce the likelihood of viral resistance nih.gov.

Inhibition of Viral Gene Expression and Replication

Cardiac glycosides have demonstrated the ability to inhibit the replication of a variety of DNA and RNA viruses nih.govresearchgate.net. For example, digitoxin has been shown to actively inhibit Herpes Simplex Virus type 1 (HSV-1) replication at a low micromolar concentration, including strains that are resistant to conventional drugs like acyclovir (B1169) nih.gov. The inhibitory action appears to occur at the early stages of viral replication and also affects the release of new virus particles nih.gov. In the context of HIV, certain cardiac glycosides inhibit viral gene expression by interfering with the MEK1/2-ERK1/2 signaling pathway nih.gov. This broad-spectrum activity suggests that compounds like this compound could interfere with fundamental cellular processes that are co-opted by different viruses for their life cycle.

Table 1: Antiviral Activity of Selected Cardiac Glycosides

| Virus | Cardiac Glycoside(s) | Observed Mechanism/Effect |

|---|---|---|

| HIV-1 | Gitoxigenin diacetate, others | Inhibition of HIV-1 gene expression nih.gov |

| Herpes Simplex Virus (HSV-1) | Digitoxin, Digoxin | Inhibition of viral replication and release nih.gov |

| Adenovirus | Digitoxin, Digoxin | Inhibition via sodium-potassium pump blockade nih.gov |

| Chikungunya Virus, Coronaviruses | Digoxin, Ouabain | Inhibition of the Src pathway and viral entry nih.gov |

Modulation of Host Cell Proteins in Viral Infections

The antiviral strategy of cardiac glycosides often involves the modulation of host cell proteins rather than directly targeting viral components nih.gov. Viruses are obligate intracellular parasites that manipulate host cellular machinery to replicate nih.gov. By altering host cell processes, cardiac glycosides can create an environment that is non-conducive to viral propagation europeanreview.org. For example, the disruption of ion homeostasis by inhibiting the Na+/K+-ATPase pump can have far-reaching consequences on cellular pathways that viruses depend on. Furthermore, viruses are known to modulate host epigenetic machinery to facilitate their replication; agents that can influence host gene expression, such as decitabine (B1684300) which alters DNA methylation, have shown antiviral effects by enhancing innate immune responses europeanreview.orgmdpi.com. While the specific host proteins modulated by this compound are not yet fully elucidated, its action as a cardiac glycoside points towards a mechanism centered on disrupting the host cell environment to the detriment of the invading virus.

Specific Antiviral Spectrum in in vitro Models

Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of various heart conditions. More recently, their potential as broad-spectrum antiviral agents has garnered scientific interest. The primary mechanism of action for many cardiac glycosides involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an essential cellular protein that viruses often exploit for their replication.

Human Immunodeficiency Virus (HIV)

Preclinical research indicates that this compound may interfere with the replication of HIV-1. Studies on related cardiac glycosides have shown that these compounds can inhibit HIV-1 gene expression. The proposed mechanism involves the attenuation of the MEK1/2-ERK1/2 signaling pathway, a crucial cascade for viral gene transcription and replication. While the specific half-maximal inhibitory concentration (IC50) for this compound has not been detailed in the reviewed literature, the general findings for this class of compounds point towards a potential role in disrupting the HIV-1 life cycle.

Dengue, Influenza, Chikungunya, and Coronavirus

Currently, there is a notable absence of specific in vitro studies detailing the antiviral activity of this compound against Dengue virus, Influenza virus, Chikungunya virus, and Coronaviruses. While the broader class of cardiac glycosides has been investigated for activity against some of these viruses, direct evidence and quantitative data such as the half-maximal effective concentration (EC50) for this compound are not available in the existing scientific literature. Further research is necessary to determine the potential antiviral efficacy and the specific mechanisms of action of this compound against these significant global health threats.

Summary of In Vitro Antiviral Activity

The following table summarizes the available preclinical data on the antiviral spectrum of this compound. It is important to note the current gaps in research for several of the specified viruses.

| Virus | Cell Line | Activity Measure | Result | Mechanism of Action |

| HIV-1 | - | Inhibition of Gene Expression | Reported activity | Attenuation of MEK1/2-ERK1/2 signaling |

| Dengue Virus | - | - | Data not available | Data not available |

| Influenza Virus | - | - | Data not available | Data not available |

| Chikungunya Virus | - | - | Data not available | Data not available |

| Coronavirus | - | - | Data not available | Data not available |

Structure Activity Relationship Sar Studies of Gitoxigenin 3,16 Diacetate and Its Derivatives

Impact of Acetylation on Biological Potency and Functional Properties

Acetylation at the hydroxyl groups of the gitoxigenin (B107731) core is a key modification that alters its interaction with its biological target, the Na+,K+-ATPase enzyme.

Research into the inhibitory effects of gitoxigenin derivatives on Na+,K+-ATPase has revealed distinct roles for the acetyl groups at the C3 and C16 positions. Esterification at the C16 position has a profound impact on biological potency. The addition of a 16-beta-acetate group can increase the inhibitory activity by 9 to 12 times compared to the unesterified gitoxigenin. nih.gov In contrast, the presence of formates and acetates at the C3 position generally has little effect on the activity by themselves. nih.gov Interestingly, when both positions are modified, the C3 esters can sometimes diminish the activity-enhancing properties of the esters at the C16 position. nih.gov This suggests that while the C16 position is critical for enhancing potency, the C3 position plays a modulatory role.

To understand the influence of the ester group's chemical nature at the C16 position, various derivatives have been synthesized and evaluated. These studies show a clear hierarchy of activity based on the substituent. A 16-beta-formate group was found to be the most effective, increasing the Na+,K+-ATPase inhibitory activity by approximately 30-fold. nih.gov The 16-beta-acetate group also significantly enhances potency, albeit to a lesser extent, with a 9- to 12-fold increase in activity. nih.gov Conversely, introducing a bulkier 16-beta-methoxycarbonate group proved detrimental, decreasing the activity by about two-thirds. nih.gov These findings highlight the sensitivity of the C16 binding pocket on the Na+,K+-ATPase, where small, electron-withdrawing groups are favored for optimal activity.

| C16 Ester Group | Relative Increase in Na+,K+-ATPase Inhibitory Activity |

|---|---|

| 16β-Formate | ~30 times |

| 16β-Acetate | 9-12 times |

| 16β-Methoxycarbonate | ~66% decrease |

Influence of Glycosylation and Sugar Moiety Modifications

The attachment of sugar residues at the C3 position of the steroid core is a critical determinant of biological activity. iosrjournals.org The sugar portion of the molecule can significantly influence its cytotoxic effects on cancer cells. researchgate.net For instance, the glycoside form of gitoxigenin, known as gitoxin (B194528), which contains three D-digitoxose sugars, demonstrates a nearly threefold higher affinity for Na,K-ATPase (inhibitor constant, Ki = 147 nM) compared to its aglycone gitoxigenin (Ki = 403 nM). nih.govresearchgate.net This enhanced binding affinity is directly linked to its growth inhibitory properties. The sugar residues are thought to stabilize the complex formed between the drug and the enzyme. nih.gov

The stereochemistry of the glycosidic bond that links the sugar to the C3 position of gitoxigenin is crucial for its biological function. researchgate.net The natural 3β-orientation of this linkage is a key requirement for activity. iosrjournals.org Studies comparing different stereoisomers have consistently shown that glycosides with a 3β-linkage exhibit significantly stronger anticancer effects than their 3α- counterparts. researchgate.netnorthwestern.edu This stereoselectivity indicates that the precise three-dimensional arrangement of the sugar relative to the steroid nucleus is vital for proper binding to its target and subsequent biological response.

The length of the oligosaccharide chain attached at the C3 position and the nature of its substitutions also have a complex influence on activity. researchgate.net While glycosylation with three sugar units (as in gitoxin) enhances potency compared to the sugar-free aglycone nih.govresearchgate.net, a simple linear relationship between chain length and activity does not always exist. For some related cardiac glycosides, it has been shown that increasing the length of the sugar chain can lead to a dramatic reduction in cytotoxic activity. researchgate.net This suggests that an optimal length and specific sugar composition are required for maximal potency, and simply extending the chain can lead to steric hindrance or unfavorable interactions at the binding site. The specific type of sugar and its substitutions are therefore critical modulating factors. researchgate.net

Structural Features of the Steroidal Backbone and Lactone Ring on Activity

The biological activity of Gitoxigenin 3,16-diacetate and related cardiac glycosides is intrinsically linked to their complex three-dimensional structure. Specific features of the steroidal backbone and the attached unsaturated lactone ring are critical for their interaction with the Na+/K+-ATPase enzyme, the primary molecular target. vscht.cznih.gov Structure-activity relationship (SAR) studies have elucidated the precise roles of various functional groups and structural motifs in modulating this activity.

Significance of Hydroxyl Group Positions (e.g., C16-OH Absence)

The presence, position, and substitution of hydroxyl groups on the steroid nucleus are pivotal determinants of a cardenolide's potency. While the hydroxyl groups at C3 and C14 are considered essential for activity, modifications at other positions, such as C16, can significantly alter the biological effect. nih.gov The "absence" of a free hydroxyl group at the C16 position, through esterification as seen in this compound, is a key modification that influences activity.

Research into a series of Gitoxigenin derivatives has shown that esterification at the C16 position has a profound impact on Na+/K+-ATPase inhibitory activity. A study that synthesized various C16 esters of Gitoxigenin found that the nature of the ester group directly correlates with potency. For instance, a 16-β-formate group was found to increase activity approximately 30-fold, while a 16-β-acetate group, as present in the subject compound, resulted in a 9- to 12-fold increase in activity compared to the parent Gitoxigenin. nih.gov Conversely, introducing a bulkier 16-β-methoxycarbonate group led to a decrease in activity by about two-thirds. nih.gov

These findings suggest that the C16 position is located in a region of the Na+/K+-ATPase receptor that is sensitive to substitution. The data indicates the possible existence of a specific binding site on the enzyme that corresponds to the C16 position of the cardenolide. nih.gov The modification of the C16-OH group via acetylation not only removes the hydrogen-bonding capability of the hydroxyl group but also introduces a moderately sized, lipophilic acetate (B1210297) group that enhances binding affinity, likely through favorable hydrophobic or van der Waals interactions. The dramatic loss of activity upon oxidation of the C16-hydroxyl to a ketone (16-one) further underscores the stereoelectronic importance of this position for effective receptor binding. nih.gov

Table 1: Relative Inhibitory Activity of Gitoxigenin C16-Derivatives on Na+/K+-ATPase

| Compound | Modification at C16 | Relative Activity Increase (approx.) |

|---|---|---|

| Gitoxigenin | -OH (Reference) | 1x |

| Gitoxigenin 16-acetate | -OCOCH₃ | 9-12x |

| Gitoxigenin 16-formate | -OCHO | 30x |

| Gitoxigenin 16-methoxycarbonate | -OCOOCH₃ | ~0.33x |

| 16-Oxogitoxigenin (16-one) | =O | Dramatically decreased |

Contributions of the Card-20(22)-enolide Core to Biological Function

The card-20(22)-enolide core, which comprises the steroid nucleus and the appended α,β-unsaturated γ-lactone ring, is indispensable for the biological function of cardiac glycosides. researchgate.net This entire framework ensures the correct spatial arrangement of key interacting groups for high-affinity binding to the Na+/K+-ATPase.

Several structural features of the steroid nucleus are critical:

Ring Junctions: The characteristic cis-fusion of the C and D rings and the A and B rings is essential for creating the specific bent shape of the molecule required for receptor fit.

14-β-Hydroxyl Group: A hydroxyl group at the C14 position, in a beta configuration, is a hallmark of active cardenolides. Alteration or removal of this group typically abolishes biological activity. nih.gov This group is thought to be crucial for anchoring the molecule in the binding pocket of the receptor.

The unsaturated lactone ring attached at C17 is a primary pharmacophore. Its contribution to biological function is multifaceted:

Carbonyl Group: The carbonyl oxygen of the lactone is a key hydrogen bond acceptor, forming a critical interaction with the receptor.

20(22)-Double Bond: The double bond within the lactone ring is vital for maintaining the correct conformation and electronic properties of the ring. Saturation of this double bond leads to a significant decrease in activity. nih.gov Studies on analogues have suggested that the double bond plays a "passive geometric role," ensuring the lactone carbonyl is held in the proper orientation for effective binding. nih.gov It contributes to the planarity of the lactone ring, which is a necessary feature for potent inhibitory activity.

Together, the steroid core and the lactone ring form a rigid structure that positions the key interacting moieties—such as the C3 and C14 hydroxyls (or their esters) and the lactone carbonyl—in a precise spatial orientation to interact with their corresponding sites on the Na+/K+-ATPase. researchgate.net

Table 2: Essential Structural Features of the Cardenolide Core for Activity

| Structural Feature | Significance for Biological Function | Effect of Modification |

|---|---|---|

| A/B and C/D Ring Cis-Fusion | Confers the characteristic bent molecular shape necessary for receptor binding. | Alteration leads to loss of activity. |

| 14-β-Hydroxyl Group | Crucial for binding to the Na+/K+-ATPase receptor. nih.gov | Removal or inversion of stereochemistry abolishes activity. nih.gov |

| Unsaturated Lactone Ring at C17 | Essential pharmacophore for receptor interaction. nih.govresearchgate.net | Saturation of the double bond or removal of the ring greatly reduces or eliminates activity. nih.gov |

| 20(22)-Double Bond | Maintains the planarity and proper orientation of the lactone carbonyl group. nih.gov | Reduction of the double bond significantly decreases potency. nih.gov |

Advanced Analytical Methodologies for Gitoxigenin 3,16 Diacetate Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Gitoxigenin (B107731) 3,16-diacetate. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of protons and carbons within the molecule can be determined.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For Gitoxigenin 3,16-diacetate, characteristic signals would include two singlets in the upfield region (around δ 2.0 ppm) corresponding to the methyl protons of the two acetate (B1210297) groups at positions C-3 and C-16. The complex steroid backbone would generate a series of overlapping multiplets in the region of δ 1-2.5 ppm. Specific protons, such as H-3 and H-16, would show downfield shifts due to the deshielding effect of the attached acetate groups. Protons on the butenolide (lactone) ring would appear at the most downfield region of the spectrum.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals for this compound would include resonances for the two carbonyl carbons of the acetate groups (around δ 170 ppm), the methyl carbons of the acetates (around δ 21 ppm), and the carbons of the steroid skeleton and the lactone ring.

2D NMR Techniques : To definitively assign all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY spectra establish proton-proton coupling networks, helping to trace the connectivity through the steroid rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to study its structural features through fragmentation analysis.

Using electrospray ionization (ESI) in positive mode, the compound is typically observed as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₇H₃₈O₇).

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would involve:

Neutral loss of acetic acid : Sequential losses of 60 Da (CH₃COOH) from the precursor ion, corresponding to the elimination of the acetate groups at C-3 and C-16.

Dehydration : Loss of water molecules (18 Da) from the steroid nucleus.

Cleavage of the steroid rings and lactone ring : Further fragmentation yields smaller ions characteristic of the cardenolide structure.

Table 1: High-Resolution LC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₈O₇ | nih.gov |

| Exact Mass | 474.2618 Da | nih.gov |

| Precursor Ion (m/z) [M+H]⁺ | 475.2716 | nih.gov |

| Major Fragment Ions (m/z) | 105.0705, 91.0548, 81.0703, 93.0704, 119.0861 | nih.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from mixtures, assessing its purity, and developing quantitative assays.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Assay Development

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is most commonly employed for the analysis of cardiac glycosides.

A typical HPLC method involves a C18 stationary phase (column) and a mobile phase gradient consisting of water and an organic solvent, such as acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, as the butenolide ring of cardenolides exhibits a characteristic UV absorbance maximum around 215-220 nm.

For purity assessment, the sample is analyzed, and the peak area of this compound is compared to the total area of all observed peaks. An assay can be developed by creating a calibration curve from standards of known concentration. This allows for the precise quantification of the compound in a given sample.

Table 2: Representative HPLC Method Parameters for Cardiac Glycoside Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30°C |

Thin-Layer Chromatography (TLC) for Compound Identification and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative identification of this compound and for monitoring the progress of chemical reactions.

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

After development, the plate is dried, and the spots are visualized. Although some cardiac glycosides can be visualized under UV light, a chemical staining agent is often required. A common visualization reagent for cardiac glycosides is the Liebermann-Burchard reagent, which produces characteristic colors upon heating. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined chromatographic conditions and can be used for identification.

Receptor Binding Assays and Enzyme Inhibition Studies

To understand the biological activity of this compound, biochemical assays are performed. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase enzyme, an integral membrane protein responsible for maintaining sodium and potassium gradients across the cell membrane.

Enzyme Inhibition Studies : The primary mechanism of action for cardiac glycosides is the inhibition of Na+/K+-ATPase. The potency of this compound as an inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is typically measured by incubating the purified enzyme with various concentrations of the compound and measuring the remaining enzyme activity, often by quantifying the rate of ATP hydrolysis. Research has shown that esterification at the C-16 position of gitoxigenin significantly impacts its inhibitory potency. Specifically, the introduction of a 16-beta-acetate group increases the Na+/K+-ATPase inhibitory activity by 9 to 12 times compared to the parent compound, gitoxigenin. nih.gov This suggests that the acetate moiety may facilitate a more favorable interaction with a binding site on the enzyme. nih.gov

Receptor Binding Assays : These assays are used to directly measure the binding affinity of this compound to its receptor, the Na+/K+-ATPase. A common approach is a competitive binding assay. In this setup, the enzyme is incubated with a fixed concentration of a radiolabeled cardiac glycoside (e.g., [³H]-ouabain) and varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radiolabeled ligand from the receptor is measured. From this data, the inhibitory constant (Ki) can be calculated, which represents the concentration of the compound required to occupy 50% of the receptors.

Table 3: Structure-Activity Relationship of Gitoxigenin Derivatives on Na+/K+-ATPase Inhibition

| Compound | Modification at C-16 | Relative Inhibitory Activity Increase (vs. Gitoxigenin) | Reference |

|---|---|---|---|

| Gitoxigenin 16-acetate | Acetate group | 9-12 times | nih.gov |

| Gitaloxigenin | Formate group | ~30 times | nih.gov |

Quantitative Assessment of Na+/K+-ATPase Interaction

The primary mechanism of action for cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase enzyme. Quantitative assessment of this interaction is fundamental to understanding the compound's potency and structure-activity relationship. The standard method for this assessment is an enzyme inhibition assay, which measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Research on a series of gitoxigenin derivatives has demonstrated that esterification at the C16 position significantly enhances inhibitory activity against Na+/K+-ATPase. Specifically, a 16-beta-acetate group was found to increase the compound's potency by 9 to 12 times compared to the parent gitoxigenin. nih.gov This suggests that the acetate moieties in this compound play a crucial role in its binding and inhibition of the enzyme. Further kinetic analysis of related compounds like gitoxin (B194528) has shown an uncompetitive mode of interaction, where the inhibitor reduces both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). researchgate.net These assays typically reveal a biphasic dose-dependent inhibitory effect, which supports the existence of two distinct, sensitive Na+/K+-ATPase isoforms that the compound may interact with. researchgate.net

| Compound Modification (at C16) | Relative Increase in Activity | Reference |

|---|---|---|

| 16-beta-formate | ~30 times | nih.gov |

| 16-beta-acetate | 9-12 times | nih.gov |

| 16-beta-methoxycarbonate | Decreased by two-thirds | nih.gov |

Cellular and Molecular Biology Techniques

To evaluate the cytotoxic potential of this compound, a variety of in vitro cell growth and viability assays are employed. These assays determine the compound's effectiveness at inhibiting the proliferation of cancer cell lines. Common methods include the Sulforhodamine B (SRB) assay and fluorometric microculture cytotoxicity assays (FMCA), which measure cell density and viability, respectively. sci-hub.seus.es The FMCA, for instance, relies on the hydrolysis of fluorescein diacetate by esterases in cells with intact plasma membranes to produce fluorescence, providing a quantifiable measure of viable cells. sci-hub.se

Studies on structurally similar cardiac glycosides provide insight into the expected potency of this compound. For example, the parent glycoside, gitoxin, and its aglycone, gitoxigenin, have been evaluated against various human cancer cell lines, yielding IC50 values in the nanomolar to micromolar range. us.es Given that the lack of a hydroxyl group at the C-16 position is important for growth inhibitory activity, the esterification in this compound is expected to result in potent cytotoxicity. us.es

| Compound | TK-10 (Renal) | MCF-7 (Breast) | UACC-62 (Melanoma) | Reference |

|---|---|---|---|---|

| Gitoxin | 369.4 nM | >1000 nM | >1000 nM | us.es |

| Gitoxigenin | >1000 nM | >1000 nM | >1000 nM | us.es |

| Digitoxin (B75463) | 3.0 nM | 33.1 nM | 18.5 nM | us.es |

| Digoxin (B3395198) | 22.2 nM | 27.4 nM | 25.1 nM | us.es |

Gene expression profiling is a powerful tool used to elucidate the mechanisms of action of a compound by analyzing its effect on the transcriptome of cultured cells. Connectivity Map (CMap) is a specific application of this technique that compares the gene expression signature of a novel compound to a large database of signatures from known bioactive molecules. nih.gov This comparison enables the discovery of relationships between different drugs and diseases and can help identify the cellular pathways modulated by the compound. nih.govresearchgate.net

For this compound, CMap analysis would involve treating selected cancer cell lines with the compound and then profiling the resulting changes in gene expression. The generated signature would be compared against the CMap database. A strong positive connectivity score with, for example, other Na+/K+-ATPase inhibitors would confirm its primary mechanism. More importantly, connections to drugs with other mechanisms of action, such as histone deacetylase inhibitors (HDACIs) or other signaling inhibitors, could reveal novel, secondary targets or pathways affected by this compound, providing a broader understanding of its anticancer effects. researchgate.net

Immunofluorescence and flow cytometry are essential techniques for visualizing and quantifying cellular events and pathway modulation in response to treatment with this compound.

Immunofluorescence allows for the visualization of specific proteins within a cell. This can be used to track the expression and subcellular localization of key pathway proteins. For instance, studies on the related compound digitoxin have used immunofluorescence to detect the increased expression of γH2AX, a marker for DNA double-strand breaks, indicating the induction of DNA damage. researchgate.net Similarly, this technique can be used to investigate the effects of cardiac glycosides on the retention of DNA damage response proteins like 53BP1 at the site of DNA damage, providing insight into the inhibition of DNA repair pathways. nih.gov

Flow Cytometry is a high-throughput method for analyzing individual cells. A primary application in this context is the analysis of apoptosis. Cells can be stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a DNA stain that only enters cells with compromised membranes (late apoptosis or necrosis). researchgate.netnih.gov This dual staining allows for the quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations following treatment with this compound. researchgate.net

Beyond inhibition of Na+/K+-ATPase, some cardiac glycosides have been shown to interfere with the function of DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication. nih.gov Assays to measure this activity are crucial for a complete mechanistic profile of this compound.

The primary assay is an in vitro DNA cleavage or decatenation assay. nih.gov These assays use a substrate like kinetoplast DNA (kDNA), which consists of a network of interlocked DNA circles. nih.govfishersci.com Topoisomerase II decatenates this network, releasing individual DNA circles that can be separated from the kDNA network by agarose gel electrophoresis. inspiralis.com Compounds that inhibit the catalytic activity of topoisomerase II will prevent this decatenation. Conversely, "topoisomerase poisons" act by stabilizing the transient "cleavable complex" formed between the enzyme and DNA, leading to an accumulation of linear DNA, which can also be detected by a shift in gel migration. us.es Studies have shown that digitoxin, at nanomolar concentrations, can induce DNA-topoisomerase II cleavable complexes to a level similar to the well-known topoisomerase poison etoposide, suggesting this may be a relevant secondary mechanism for related glycosides. us.es

To understand the impact of this compound on cell proliferation and survival, analysis of the cell cycle and its regulatory proteins is performed using flow cytometry and Western blotting.

Cell Cycle Analysis by flow cytometry involves staining the DNA of a cell population with a fluorescent dye, such as propidium iodide. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Treatment with cytotoxic agents often leads to an accumulation of cells in a specific phase, known as cell cycle arrest. For example, digitoxin has been shown to induce a G2/M phase arrest in multidrug-resistant cancer cells. researchgate.net

Western Blot Analysis is used to determine the expression levels of specific proteins that regulate the cell cycle. Following the observation of G2/M arrest, researchers would use Western blotting to probe for changes in key G2/M checkpoint proteins. This could include analyzing the expression and phosphorylation status of proteins in the ATR-CHK2-CDC25C signaling pathway, which is known to be involved in the G2/M DNA damage checkpoint. researchgate.net Additionally, the levels of critical proteins for mitotic entry, such as Cyclin B1 and Cdc2 (also known as CDK1), would be examined, as their downregulation is a common mechanism for inducing G2/M arrest. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Novel Molecular Targets Beyond Na+/K+-ATPase for Gitoxigenin (B107731) 3,16-Diacetate

The canonical molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase (NKA), a ubiquitous membrane protein responsible for maintaining cellular ion homeostasis. lih.luutoronto.ca Inhibition of NKA by cardiac glycosides leads to an increase in intracellular sodium, which in turn increases intracellular calcium, producing the classic cardiotonic effects. biologydiscussion.com However, recent studies have indicated that the biological effects of cardiac glycosides extend beyond NKA inhibition, suggesting the existence of additional molecular targets. lih.lunih.gov

Future preclinical studies on Gitoxigenin 3,16-diacetate should focus on identifying and validating these non-canonical targets. Research on other cardiac glycosides has revealed interactions with several key cellular signaling components. For instance, some cardiac glycosides can modulate the activity of Src kinase, a non-receptor tyrosine kinase involved in various signaling cascades that regulate cell proliferation and survival. lih.lunih.gov Other potential targets that warrant investigation for this compound include:

Pro-survival proteins: Downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL has been observed with other cardiac glycosides, contributing to their anticancer effects. lih.lunih.gov

Transcription factors: The activity of transcription factors such as NF-κB and HIF-1α, which are crucial for cancer cell survival and proliferation, can be inhibited by some cardiac glycosides. nih.gov

DNA repair pathways: Certain cardiac glycosides have been shown to inhibit key pathways involved in DNA repair, a promising strategy for sensitizing cancer cells to DNA-damaging agents. oncozine.com

Identifying these novel targets is crucial for understanding the full mechanistic profile of this compound and for expanding its potential therapeutic applications, particularly in oncology.

Table 1: Potential Molecular Targets for this compound Beyond Na+/K+-ATPase

| Target Class | Specific Example(s) | Potential Therapeutic Implication |

|---|---|---|

| Kinases | Src kinase | Inhibition of cancer cell proliferation and survival pathways. |

| Apoptosis Regulators | Mcl-1, Bcl-xL | Induction of apoptosis in cancer cells. |

| Transcription Factors | NF-κB, HIF-1α | Suppression of tumor growth, inflammation, and angiogenesis. |

| DNA Repair Proteins | 53BP1 | Enhancement of the efficacy of radiation and chemotherapy. oncozine.com |

Development of Targeted Derivatization Strategies for Enhanced Selectivity and Potency

The therapeutic potential of cardiac glycosides is often limited by their narrow therapeutic index. consensus.app Chemical modification, or derivatization, of the core gitoxigenin structure is a key strategy to improve the pharmacological profile of this compound. The goal is to enhance its potency and selectivity towards specific NKA isoforms or novel molecular targets, thereby widening the therapeutic window.

Structure-activity relationship (SAR) studies on gitoxigenin and other cardenolides have provided valuable insights for targeted derivatization. nih.govnih.gov For instance, modifications at the C16 position of the steroid core, where one of the acetate (B1210297) groups in this compound is located, have been shown to significantly influence inhibitory activity on Na+/K+-ATPase. A study on gitoxigenin C16 esters demonstrated that a 16-beta-acetate group increased activity 9-12 times compared to the parent compound. nih.gov

Future derivatization strategies for this compound could explore:

Modification of the C3 and C16 acetate groups: Introducing different ester groups or other functionalities could modulate lipophilicity, cell permeability, and target binding affinity. nih.gov

Alterations to the lactone ring: The unsaturated lactone ring at the C17 position is critical for activity, but subtle modifications might enhance selectivity. nih.gov

Glycosylation: The addition of sugar moieties at the C3 position can significantly impact the pharmacokinetic and pharmacodynamic properties of cardiac glycosides. nih.gov

These synthetic efforts, guided by SAR principles, could lead to the development of novel analogs of this compound with superior therapeutic profiles.

Integration of Computational Chemistry and in silico Modeling in SAR Studies

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery, offering a rational approach to understanding and predicting the biological activity of compounds. rsc.org Integrating these methods into the SAR studies of this compound can accelerate the design of more potent and selective derivatives.

In silico techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, providing insights into the specific interactions that govern binding affinity. narraj.orgresearchgate.net Docking studies of this compound with Na+/K+-ATPase and other potential targets can help rationalize its activity and guide the design of new analogs with improved binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target proteins, revealing information about the stability of the complex and the role of conformational changes in the binding process. narraj.org

By combining computational predictions with experimental synthesis and biological testing, researchers can adopt a more efficient, hypothesis-driven approach to exploring the vast chemical space around the this compound scaffold. mdpi.com

Exploration of Combination Therapies with Other Biologically Active Compounds

The potential of cardiac glycosides as anticancer agents may be significantly enhanced when used in combination with other therapies. uspharmacist.comclockss.org Preclinical studies have shown that certain cardiac glycosides can synergize with conventional chemotherapy drugs, leading to increased anticancer activity. uspharmacist.comnih.gov For example, digoxin (B3395198) has been shown to exacerbate the antineoplastic effects of DNA-damaging agents like mitomycin C and cisplatin (B142131) in preclinical models. nih.gov

Future research should explore the potential of this compound in combination regimens. Given the emerging evidence of cardiac glycosides' effects on DNA repair and apoptosis, promising combinations could include:

Chemotherapeutic agents: Combining this compound with drugs like cisplatin, oxaliplatin, or 5-fluorouracil (B62378) could lead to synergistic cytotoxicity in cancer cells. uspharmacist.com

Targeted therapies: Investigating combinations with inhibitors of specific cancer-driving pathways (e.g., PI3K/Akt or MAPK pathways) could overcome resistance mechanisms. nih.gov

Immunotherapies: Some cardiac glycosides can induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response. lih.lunih.gov Combining this compound with immune checkpoint inhibitors could therefore represent a novel and powerful therapeutic strategy.

These preclinical combination studies are essential for defining optimal therapeutic strategies and identifying patient populations most likely to benefit.

Application in Natural Product Drug Discovery and Chemical Biology Programs